

# Application Notes and Protocols for In Vivo Imaging of TH-302 (Evofosfamide)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | AND-302   |
| Cat. No.:      | B13438779 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vivo imaging techniques used to evaluate the pharmacodynamics and efficacy of TH-302 (evofosfamide), a hypoxia-activated prodrug. The included protocols are intended to serve as a guide for researchers planning preclinical imaging studies with TH-302.

## Introduction to TH-302

TH-302, also known as evofosfamide, is an investigational hypoxia-activated prodrug designed to selectively target and eliminate hypoxic cells within solid tumors.<sup>[1]</sup> Its mechanism of action relies on the enzymatic reduction of a 2-nitroimidazole moiety under low-oxygen conditions, which leads to the release of the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM).<sup>[2]</sup> This targeted activation makes TH-302 a promising agent for combination therapies, as it can eliminate the radio- and chemo-resistant hypoxic fraction of tumors. In vivo imaging plays a crucial role in understanding the drug's mechanism, assessing its efficacy, and identifying predictive biomarkers of response.

## Key In Vivo Imaging Modalities

Several non-invasive imaging techniques are employed to study the effects of TH-302 in preclinical cancer models. These include:

- Positron Emission Tomography (PET): Primarily used to assess tumor hypoxia and metabolic activity.
- Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI): Provides information on tumor vascularity, perfusion, and permeability.
- Diffusion-Weighted Magnetic Resonance Imaging (DW-MRI): Measures the diffusion of water molecules to infer changes in tumor cellularity and membrane integrity.

## Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of TH-302 using various *in vivo* imaging techniques.

Table 1: PET Imaging Data with 18F-FMISO

| Tumor Model                      | Treatment Group | Imaging Timepoint  | Mean SUVmax | Tumor-to-Muscle Ratio (TMR) | Reference |
|----------------------------------|-----------------|--------------------|-------------|-----------------------------|-----------|
| Squamous Cell Carcinoma (SCCVII) | Control         | Baseline           | 2.1         | 1.8                         | [3]       |
| Squamous Cell Carcinoma (SCCVII) | TH-302          | Post-treatment     | 1.5         | 1.3                         | [3]       |
| Colorectal Xenograft (HT29)      | Control         | Baseline           | 1.8         | 1.6                         | [4]       |
| Colorectal Xenograft (HT29)      | DMXAA + TH-302  | 24h post-treatment | 1.2         | 1.1                         | [4]       |

Table 2: DCE-MRI Quantitative Data

| Tumor Model            | Treatment Group    | Imaging Timepoint  | Mean Ktrans (min <sup>-1</sup> ) | Mean ve | Reference |
|------------------------|--------------------|--------------------|----------------------------------|---------|-----------|
| Pancreatic (Hs766t)    | TH-302             | 48h post-treatment | 0.08                             | 0.25    | [5][6]    |
| Pancreatic (MiaPaCa-2) | TH-302             | 48h post-treatment | 0.12                             | 0.30    | [5][6]    |
| Pancreatic (SU.86.86)  | TH-302             | 48h post-treatment | 0.21                             | 0.35    | [5][6]    |
| Lung Cancer (A549)     | Control            | Baseline           | 0.53                             | 0.40    | [7]       |
| Lung Cancer (A549)     | TH-302 + Radiation | Follow-up          | 0.33                             | 0.32    | [7]       |

Table 3: DW-MRI Quantitative Data

| Tumor Model             | Treatment Group | Imaging Timepoint  | Mean ADC (x 10 <sup>-3</sup> mm <sup>2</sup> /s) | % Change from Baseline | Reference |
|-------------------------|-----------------|--------------------|--------------------------------------------------|------------------------|-----------|
| Pancreatic (Hs766t)     | TH-302          | 24h post-treatment | 0.72                                             | +29%                   | [5][6]    |
| Pancreatic (Hs766t)     | TH-302          | 48h post-treatment | 0.65                                             | +17%                   | [5][6]    |
| Pancreatic (MiaPaCa-2)  | TH-302          | 24h post-treatment | 0.55                                             | +8%                    | [5][6]    |
| Prostate Cancer (CWR22) | Control         | 24h post-sham      | 0.51                                             | No significant change  | [8]       |
| Prostate Cancer (CWR22) | TH-302 + PDT    | 24h post-treatment | 0.75                                             | +47%                   | [8]       |

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of TH-302 and a typical experimental workflow for its in vivo evaluation.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of TH-302.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vivo imaging of TH-302.

## Detailed Experimental Protocols

### Protocol 1: <sup>18</sup>F-FMISO PET Imaging for Tumor Hypoxia

Objective: To non-invasively quantify tumor hypoxia before and after treatment with TH-302.

#### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenografts).
- <sup>18</sup>F-FMISO (Fluoromisonidazole).
- Small animal PET/CT scanner.
- Anesthesia (e.g., isoflurane).
- Tail vein catheter.

#### Procedure:

- Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
  - Maintain the animal's body temperature at 37°C throughout the procedure.
  - Place a catheter in the tail vein for radiotracer injection.
- Radiotracer Administration:
  - Administer approximately 3.7 MBq (100 µCi) of <sup>18</sup>F-FMISO via the tail vein catheter.[\[4\]](#)
  - Allow for an uptake period of 2-4 hours.[\[9\]](#)
- Image Acquisition:
  - Position the anesthetized mouse in the PET/CT scanner.
  - Perform a CT scan for anatomical reference and attenuation correction.

- Acquire a static PET scan of the tumor region for 10-20 minutes.[[10](#)]
- Image Analysis:
  - Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
  - Co-register PET and CT images.
  - Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
  - Calculate the maximum standardized uptake value (SUVmax) within the tumor ROI.
  - Calculate the tumor-to-muscle ratio (TMR) by dividing the mean SUV of the tumor by the mean SUV of the muscle.

## Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI

Objective: To assess changes in tumor vascular perfusion and permeability following TH-302 treatment.

Materials:

- Tumor-bearing mice.
- Small animal MRI scanner (e.g., 7T).
- Contrast agent (e.g., Gd-DTPA).
- Anesthesia and monitoring equipment.
- Tail vein catheter.

Procedure:

- Animal Preparation:
  - Anesthetize the mouse and maintain its body temperature.
  - Position the animal in the MRI scanner with the tumor within the imaging coil.

- Insert a tail vein catheter for contrast agent injection.
- Image Acquisition:
  - Acquire pre-contrast T1-weighted images to determine the baseline T1 relaxation time.
  - Begin dynamic T1-weighted imaging using a fast gradient echo sequence (e.g., TR/TE = 6 ms/2.41 ms, flip angle = 10°).[11]
  - After acquiring a set of baseline images, inject a bolus of Gd-DTPA (e.g., 0.1 mmol/kg) through the tail vein catheter.[12]
  - Continue acquiring dynamic images for at least 10-15 minutes to capture the contrast agent wash-in and wash-out kinetics.
- Image Analysis:
  - Perform motion correction on the dynamic image series if necessary.
  - Convert the signal intensity-time curves to contrast agent concentration-time curves.
  - Fit the concentration-time data to a pharmacokinetic model (e.g., Tofts model) to derive quantitative parameters, including:
    - $K_{trans}$  (volume transfer constant): Reflects both blood flow and permeability.
    - $v_e$  (extravascular extracellular space volume fraction): Represents the volume of the interstitium.

## Protocol 3: Diffusion-Weighted (DW) MRI

Objective: To evaluate changes in tumor cellularity and cell membrane integrity after TH-302 therapy.

Materials:

- Tumor-bearing mice.
- Small animal MRI scanner.

- Anesthesia and monitoring equipment.

Procedure:

- Animal Preparation:
  - Anesthetize and position the mouse in the MRI scanner as described for DCE-MRI.
- Image Acquisition:
  - Acquire a series of diffusion-weighted images using a spin-echo or echo-planar imaging sequence.
  - Use multiple b-values (e.g., 0, 100, 200, 500, 800, 1000 s/mm<sup>2</sup>) to sensitize the images to water diffusion.[13][14]
  - Acquire images with diffusion gradients applied in at least three orthogonal directions.
- Image Analysis:
  - Calculate the Apparent Diffusion Coefficient (ADC) map on a pixel-by-pixel basis by fitting the signal intensity at different b-values to a mono-exponential decay model.
  - Draw ROIs on the tumor in the ADC maps.
  - Calculate the mean ADC value within the tumor ROI. An increase in ADC is often indicative of increased cell death and necrosis.[5][6]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 3. The optimal 18F-Fluoromisonidazole PET threshold to define tumor hypoxia in preclinical squamous cell carcinomas using pO<sub>2</sub> electron paramagnetic resonance imaging as reference truth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Fluoromisonidazole PET Imaging as a Biomarker for the Response to 5,6-Dimethylxanthene-4-Acetic Acid in Colorectal Xenograft Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MR Imaging Biomarkers to Monitor Early Response to Hypoxia-Activated Prodrug TH-302 in Pancreatic Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of dynamic contrast enhanced MRI derived transfer coefficient K<sub>trans</sub> in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fei-lab.org [fei-lab.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. 18F-FMISO PET Imaging Identifies Hypoxia and Immunosuppressive Tumor Microenvironments and Guides Targeted Evofosfamide Therapy in Tumors Refractory to PD-1 and CTLA-4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Pharmacokinetics of Gd-DTPA for Dynamic Contrast-enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diffusion weighted magnetic resonance imaging (DW-MRI) as a non-invasive, tissue cellularity marker to monitor cancer treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging of TH-302 (Evofosfamide)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13438779#and-302-in-vivo-imaging-techniques\]](https://www.benchchem.com/product/b13438779#and-302-in-vivo-imaging-techniques)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)